molecular formula C7H4Cl2N2 B176872 5,6-dichloro-1H-indazole CAS No. 124691-76-5

5,6-dichloro-1H-indazole

Cat. No. B176872
M. Wt: 187.02 g/mol
InChI Key: MCHJBZZQBWIBOK-UHFFFAOYSA-N
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Patent
US08658646B2

Procedure details

To a solution of 4,5-dichloro-2-methylaniline (1.69 g, 9.6 mmol) in CHCl3 (25 ml) at 0° C. was slowly added acetic anhydride (2.09 ml, 22.1 mmol). The reaction mixture was warmed to room temperature and stirred for 1 h. A thick white precipitate had gradually formed. Potassium acetate (283 mg, 2.88 mmol) was added followed by slow addition of isoamyl nitrite (2.78 ml, 20.6 mmol). The reaction mixture was heated at reflux overnight. The homogeneous deep orange reaction mixture was cooled to room temperature and concentrated. Water (10 mL) was added and the mixture was reconcentrated to an orange solid. This solid was suspended in conc. HCl (15 mL) and heated at 60° C. for 2 h then cooled to 0° C. and neutralized with 50% NaOH. Extracted with EtOAc, dried over MgSO4 and concentrated to an orange solid. This solid was dissolved in THF/MeOH (1:1, 25 mL) and 10% NaOH (3 mL) was added. The deep maroon reaction mixture was stirred at room temperature for 5 min then neutralized with 1.0 M HCl and diluted with water. The mixture was extracted with EtOAc (2×) then dried over MgSO4 and concentrated. The residue was absorbed onto silica gel and purified by chromatography with 30% to 50% EtOAc/hexanes to afford 1.50 g (84%) of 5,6-dichloro-1H-indazole as a light orange solid. 1H NMR (CDCl3, 300 MHz): δ (ppm) 8.04 (s, 1H), 7.89 (s, 1H), 7.68 (s, 1H).
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
2.09 mL
Type
reactant
Reaction Step Two
Quantity
283 mg
Type
reactant
Reaction Step Three
Quantity
2.78 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:8]([Cl:9])=[CH:7][C:5]([NH2:6])=[C:4]([CH3:10])[CH:3]=1.C(OC(=O)C)(=O)C.C([O-])(=O)C.[K+].[N:23](OCCC(C)C)=O.Cl>C(Cl)(Cl)Cl.O>[Cl:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:7][C:8]=1[Cl:9])[NH:6][N:23]=[CH:10]2 |f:2.3|

Inputs

Step One
Name
Quantity
1.69 g
Type
reactant
Smiles
ClC1=CC(=C(N)C=C1Cl)C
Step Two
Name
Quantity
2.09 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
283 mg
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Step Four
Name
Quantity
2.78 mL
Type
reactant
Smiles
N(=O)OCCC(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
A thick white precipitate had gradually formed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The homogeneous deep orange reaction mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Water (10 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
heated at 60° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to 0° C. and neutralized with 50% NaOH
EXTRACTION
Type
EXTRACTION
Details
Extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an orange solid
DISSOLUTION
Type
DISSOLUTION
Details
This solid was dissolved in THF/MeOH (1:1, 25 mL)
ADDITION
Type
ADDITION
Details
10% NaOH (3 mL) was added
CUSTOM
Type
CUSTOM
Details
The deep maroon reaction mixture
STIRRING
Type
STIRRING
Details
was stirred at room temperature for 5 min
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was absorbed onto silica gel
CUSTOM
Type
CUSTOM
Details
purified by chromatography with 30% to 50% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C2C=NNC2=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.